molecular formula C8H15NO3 B1682842 Swainsonine CAS No. 72741-87-8

Swainsonine

Cat. No.: B1682842
CAS No.: 72741-87-8
M. Wt: 173.21 g/mol
InChI Key: FXUAIOOAOAVCGD-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tridolgosir is an indolizidine alkaloid derived from the plant Swainsona canescens. It is known for its potent inhibition of alpha-mannosidase II, an enzyme involved in the processing of N-linked carbohydrates in glycoproteins. This compound exhibits significant antimetastatic, antiproliferative, and immunomodulatory activities .

Scientific Research Applications

Tridolgosir has a wide range of scientific research applications:

    Chemistry: Used as a reagent in synthetic organic chemistry for the development of new compounds.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle arrest.

    Medicine: Investigated for its potential as an anticancer agent due to its antimetastatic and antiproliferative properties.

    Industry: Utilized in the development of pharmaceuticals and other bioactive compounds

Mechanism of Action

Target of Action

Swainsonine’s primary target is Golgi alpha-mannosidase II . This enzyme plays a crucial role in the process of N-linked glycosylation, a type of protein modification that occurs in the Golgi apparatus . By inhibiting this enzyme, this compound disrupts the normal function of the Golgi apparatus .

Mode of Action

This compound interacts with its target by acting as a potent inhibitor of Golgi alpha-mannosidase II . This interaction disrupts the process of N-linked glycosylation, leading to the induction of hybrid-type glycans . These glycans have a Man5GlcNAc2 core with processing on the 3-arm that resembles complex-type glycans .

Biochemical Pathways

The inhibition of Golgi alpha-mannosidase II by this compound affects the N-linked glycosylation pathway . This disruption leads to the production of hybrid-type glycans, which can have downstream effects on various cellular processes .

Pharmacokinetics

It’s known that this compound can reduce the toxicity of certain chemotherapy drugs, suggesting it might influence drug bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It’s known to stimulate macrophages, which can enhance the body’s immune response . Additionally, this compound’s disruption of the N-linked glycosylation pathway can lead to changes in protein function, potentially affecting a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is produced by certain fungi that inhabit specific plants . The production of this compound can be influenced by factors such as the host plant species and the specific environmental conditions where the plant is growing .

Safety and Hazards

Swainsonine is harmful if swallowed, in contact with skin, or inhaled . It is not a hazardous substance or mixture . In the event of fire, wear self-contained breathing apparatus .

Future Directions

Swainsonine is produced by multiple fungi and has roles in mutualistic symbioses and diseases of plants and animals . Future directions in sampling, and genetics and genomics of endophytic fungi are being discussed . Identifying responsible biosynthetic genes for the numerous secondary metabolites isolated from endophytic fungi opens the opportunity to explore the genetic potential of producer strains to discover novel secondary metabolites and enhance secondary metabolite production by metabolic engineering .

Biochemical Analysis

Biochemical Properties

Swainsonine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is a potent inhibitor of Golgi alpha-mannosidase II , an enzyme involved in the processing of N-linked glycoproteins . The inhibition of this enzyme by this compound leads to the disruption of the endomembrane system of the cell .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been found to decrease the viability of renal tubular epithelial cells in a dose-dependent manner . It influences cell function by disrupting the endomembrane system, which can lead to reduced metastasis and tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It specifically inhibits alpha-mannosidase II in the Golgi apparatus, disrupting the formation of complex beta-1,6 branched N-linked glycans . This disruption can lead to reduced metastasis and tumor growth .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies detailing the temporal effects of this compound are limited, it is known that the compound’s effects on the endomembrane system and gene expression can lead to long-term changes in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. While specific dosage studies are limited, it has been noted that this compound can cause neurological signs and pathological changes in farm animals, leading to significant livestock poisonings .

Metabolic Pathways

This compound is involved in several metabolic pathways. The primary metabolite pathway from which it is derived is known to be that leading to lysine . It interacts with enzymes such as saccharopine dehydrogenase and saccharopine oxidase involved in the lysine biosynthesis pathway .

Transport and Distribution

Given its ability to inhibit alpha-mannosidase II, it is likely that it interacts with transporters or binding proteins involved in the intracellular transport of enzymes and proteins .

Subcellular Localization

Given its inhibitory effects on alpha-mannosidase II, it is likely that it localizes to the Golgi apparatus where this enzyme is found . Its localization to this organelle would allow it to exert its effects on the processing of N-linked glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tridolgosir involves several steps. One common method starts with the reduction of ®-malic acid using borane-dimethyl sulfide complex and sodium borohydride to yield 1,2 ®,4-butane-triol. This intermediate is then treated with benzaldehyde dimethylacetal and p-toluenesulfonic acid to form a 1,3-dioxane derivative. Subsequent oxidation, Wittig condensation, and reductive cleavage steps lead to the formation of a key intermediate, which undergoes further reactions including tosylation, cyanation, hydrolysis, esterification, and cycloaddition to finally yield Tridolgosir .

Industrial Production Methods

Industrial production of Tridolgosir typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Tridolgosir undergoes various chemical reactions, including:

    Oxidation: Tridolgosir can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in Tridolgosir.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Tridolgosir with modified functional groups, which can be used for further research and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tridolgosir

Tridolgosir is unique due to its specific inhibition of alpha-mannosidase II and its potent antimetastatic and antiproliferative activities. Its ability to induce apoptosis and cell cycle arrest at the G2/M phase further distinguishes it from other similar compounds .

Properties

IUPAC Name

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUAIOOAOAVCGD-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C(CN2C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046356
Record name Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells.
Record name Tridolgosir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

72741-87-8
Record name Swainsonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72741-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridolgosir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridolgosir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Swainsonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIDOLGOSIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

143-144 °C
Record name Tridolgosir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

The test compound swainsonine is prepared by 0.4 serial dilution of a 40 μM stock. Present in each determination is 10 μl diluted test compound, 25 μl of 10 mM paranitrophenyl mannopyranoside, 200 mM sodium acetate, pH 5.6 and 15 μl of purified rat liver Golgi mannosidase II. After incubating the reaction for 60 minutes at 37° C., the reaction is quenched with 50 μl of 0.5 M sodium carbonate. Absorption is read at 405 mn. After subtracting the blank from positive controls and samples, the samples are normalized against the positive control mean using a variable slope, sigmoidal curve fit, with bottom=0, top=100. The signal is proportional to the amount of products from the uninhibited reaction. The calculated IC50 for inhibition of purified Golgi mannosidase II by swainsonine hydrochloride is 0.068±0.021 μM.
Quantity
25 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swainsonine
Reactant of Route 2
Swainsonine
Reactant of Route 3
Swainsonine
Reactant of Route 4
Swainsonine
Reactant of Route 5
Swainsonine
Reactant of Route 6
Swainsonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.